
Brequinar
概要
説明
ブレクイナーは、ジヒドロオロテートデヒドロゲナーゼの強力で選択的な阻害剤として作用する薬剤です。これは、体内のピリミジン系ヌクレオチドの合成を阻害することにより、細胞の増殖を阻害します。 ブレクイナーは、1980年代にデュポン・ファーマシューティカルズによって発明され、免疫抑制剤や抗がん剤など、さまざまな医療用途について研究されてきました .
製法
合成経路と反応条件
ブレクイナーは、6-フルオロ-2-(2'-フルオロ-1,1'-ビフェニル-4-イル)-3-メチル-4-キノリンカルボン酸を、制御された条件下でさまざまな試薬と反応させる複数段階のプロセスによって合成できます。 具体的な合成経路と反応条件は、製造業者によって異なるため、機密情報です .
工業的生産方法
ブレクイナーの工業的生産には、通常、高収率と高純度を確保するために、最適化された反応条件を使用した大規模合成が用いられます。 このプロセスには、結晶化、ろ過、精製などの工程が含まれる場合があり、最終製品が得られます .
準備方法
Synthetic Routes and Reaction Conditions
Brequinar can be synthesized through a multi-step process involving the reaction of 6-fluoro-2-(2’-fluoro-1,1’-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid with various reagents under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
化学反応の分析
反応の種類
ブレクイナーは、次のようなさまざまな化学反応を起こします。
酸化: ブレクイナーは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、キノリン環構造を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 温度や溶媒などの反応条件は、目的の生成物を得るために慎重に制御されます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化によりキノリン誘導体が得られる場合があり、置換反応によりフッ素化ビフェニル化合物が生成される場合があります .
科学研究の応用
科学的研究の応用
Chemistry: Used as a tool to study enzyme inhibition and nucleotide synthesis.
Biology: Investigated for its effects on cell growth and differentiation.
Medicine: Explored as an immunosuppressant for preventing organ transplant rejection and as an anti-cancer drug. .
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
作用機序
ブレクイナーは、ピリミジンヌクレオチドのde novo合成に関与する酵素ジヒドロオロテートデヒドロゲナーゼを阻害することにより、その効果を発揮します。この酵素を阻害することにより、ブレクイナーはDNAおよびRNA合成に必要なヌクレオチドの産生を阻害し、細胞の増殖と増殖を阻害します。 この機序は、がん細胞など、急速に分裂する細胞に対して効果的です .
類似化合物との比較
類似化合物
レフルノミド: 臨床的に使用されている別のジヒドロオロテートデヒドロゲナーゼ阻害剤。
メトトレキサート: 広く使用されているピリミジン合成阻害剤.
独自性
ブレクイナーは、ジヒドロオロテートデヒドロゲナーゼの強力で選択的な阻害においてユニークであり、研究および潜在的な治療用途における貴重なツールとなっています。 ヌクレオチド合成を阻害することにより細胞の増殖を阻害する能力は、類似の機序を持つ他の化合物とは異なります .
生物活性
Brequinar, also known as this compound sodium, is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and immunosuppressive therapies.
- Chemical Name : 6-Fluoro-2-(2'-fluoro[1,1'-biphenyl]-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium
- Molecular Weight : 373.38 g/mol
- IC50 : Approximately 20 nM for DHODH inhibition .
This compound selectively inhibits mammalian DHODH but shows minimal activity against bacterial and yeast forms of the enzyme. This specificity is attributed to its unique binding site on the mammalian enzyme, which differs from the sites used by other organisms . The inhibition of DHODH leads to a depletion of pyrimidine nucleotides, which is crucial for DNA and RNA synthesis, thereby affecting cell proliferation.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly in the treatment of leukemia and solid tumors. It has demonstrated the ability to induce differentiation in acute myeloid leukemia (AML) cell lines at an ED50 of approximately 1 μM, leading to the depletion of leukemia-initiating cells in vivo .
Table 1: Summary of this compound's Anticancer Activity
Cancer Type | Mechanism | ED50 (μM) | Notes |
---|---|---|---|
Acute Myeloid Leukemia (AML) | Induces differentiation | ~1 | Depletes leukemia-initiating cells |
Solid Tumors | Synergistic with ENT inhibitors | Varies | Failed in initial clinical trials |
In a Phase I clinical trial, this compound was noted to inhibit DHODH activity in lymphocytes rapidly after administration, with effects lasting up to a week . However, it failed to show significant efficacy in solid tumors when tested alone.
Immunosuppressive Properties
This compound has also been studied as an immunosuppressive agent, particularly in the context of organ transplantation. It operates by inhibiting T cell proliferation through DHODH inhibition, which is critical for nucleotide synthesis in rapidly dividing cells. This property makes it a candidate for use in combination with other immunosuppressants to enhance graft survival without increasing toxicity .
Table 2: this compound's Role in Immunosuppression
Application | Mechanism | Clinical Relevance |
---|---|---|
Organ Transplantation | Inhibits T cell proliferation | Potentially improves long-term graft survival |
Autoimmune Diseases | Reduces immune response | Under investigation for various conditions |
Case Studies and Research Findings
- Combination Therapy Research : A study explored this compound's synergistic effects with dipyridamole, an equilibrative nucleoside transporter inhibitor. This combination showed enhanced cytotoxicity against cancer cells by simultaneously inhibiting nucleotide salvage pathways alongside DHODH inhibition .
- Antiviral Activity : Recent research has indicated that this compound exhibits antiviral properties against African swine fever virus (ASFV), suggesting its potential application beyond oncology and immunosuppression .
- Clinical Trials : Despite its promising biological activity, this compound has faced challenges in clinical settings. Initial trials for solid tumors did not yield favorable outcomes; however, ongoing research continues to explore its efficacy in combination therapies and alternative indications .
特性
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
Record name | Brequinar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
Record name | Brequinar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-53-0 | |
Record name | Brequinar | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brequinar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03523 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brequinar | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。